molecular formula C21H24N2O4 B116560 Carmoterol CAS No. 147568-66-9

Carmoterol

货号: B116560
CAS 编号: 147568-66-9
分子量: 368.4 g/mol
InChI 键: IHOXNOQMRZISPV-YJYMSZOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡莫特罗是一种非儿茶酚类实验性超长效β肾上腺素受体激动剂。它在代码TA-2005和CHF-4226下开发。该化合物主要因其在治疗慢性阻塞性肺疾病(COPD)、哮喘和慢性支气管炎方面的潜在用途而受到研究。 尽管其药理学特征有希望,但在2010年之前,由于缺乏竞争优势,其开发被终止 .

准备方法

合成路线和反应条件

卡莫特罗的合成涉及环氧烷基化合物与胺的缩合。该过程可以描述如下:

工业生产方法

卡莫特罗的工业生产方法可能涉及使用上述缩合反应进行大规模合成。该工艺将针对产量和纯度进行优化,并仔细控制反应条件,以确保一致性和质量。

化学反应分析

Oxidation Reactions

Carmoterol contains multiple hydroxyl groups and an aromatic ring system susceptible to oxidation. Key pathways include:

  • Hydroxyl Group Oxidation : The 8-hydroxy group on the carbostyril ring may oxidize to form a ketone under strong oxidizing conditions (e.g., KMnO₄/H⁺) .

  • Amine Oxidation : The secondary amine in the side chain can undergo oxidation to form a nitroso or hydroxylamine derivative, particularly in hepatic metabolism .

Table 1: Oxidation Reactions of this compound

Reactant SiteOxidizing AgentMajor ProductBiological Relevance
8-HydroxyquinolinoneKMnO₄ (acidic)8-Ketoquinolinone derivativePotential metabolite in liver
Secondary amineCytochrome P450N-Oxide derivativeHepatic biotransformation

Reduction Reactions

Reduction primarily targets the hydroxyl and amine groups:

  • Ketone Reduction : If oxidized, the 8-keto intermediate can be reduced back to the hydroxyl form using NaBH₄ or LiAlH₄6.

  • Amine Reduction : While less common, the amine group may undergo reductive alkylation under catalytic hydrogenation6.

Table 2: Reduction Reactions of this compound

Reactant SiteReducing AgentMajor ProductApplication
8-KetoquinolinoneNaBH₄Regenerated 8-hydroxyquinolinoneSynthetic modification6
N-Oxide derivativeH₂/Pd-CSecondary amineMetabolic reversal (rare)6

Substitution Reactions

The aromatic ring and amine group participate in substitution:

  • Electrophilic Aromatic Substitution (EAS) : The methoxy-substituted phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects6.

  • Nucleophilic Substitution : The amine group reacts with acyl chlorides to form amides, altering pharmacological activity .

Table 3: Substitution Reactions of this compound

Reaction TypeReagentSite ModifiedProduct
EAS (Nitration)HNO₃/H₂SO₄4-Methoxyphenyl ringNitro-substituted derivative6
Nucleophilic AcylationAcetyl chlorideSecondary amineN-Acetylated analog

Metabolic Biotransformation

In vivo, this compound undergoes hepatic metabolism via:

  • Phase I Reactions : Oxidation by CYP450 enzymes (e.g., CYP3A4) to form N-oxide and hydroxylated metabolites .

  • Phase II Reactions : Glucuronidation of the hydroxyl groups, enhancing water solubility for renal excretion .

Key Metabolic Pathways :

  • N-Oxidation : Generates a polar metabolite with reduced β₂-agonist activity .

  • Aromatic Hydroxylation : Introduces additional hydroxyl groups, further increasing solubility .

Stability and Degradation

This compound degrades under extreme conditions:

  • Photodegradation : Exposure to UV light cleaves the carbostyril ring, forming quinoline derivatives .

  • Hydrolytic Degradation : The ester linkage in prodrug formulations hydrolyzes in acidic media, releasing the active compound .

Synthetic Modifications

Structural analogs are synthesized via:

  • Side Chain Alteration : Replacing the methoxyphenyl group with halogens to enhance receptor affinity6.

  • Stereochemical Optimization : Enantioselective synthesis of the (R,R)-isomer improves β₂-selectivity .

科学研究应用

Chemical Profile

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : Approximately 368.43 g/mol
  • Classification : Non-catechol β2-adrenoceptor agonist

Carmoterol exhibits a unique structure that enhances its affinity for β2-adrenoceptors, making it a valuable candidate for respiratory therapies. Its mechanism of action involves the activation of β2-adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells .

Asthma Management

This compound has been extensively studied for its efficacy in asthma treatment. A randomized double-blind trial involving 124 patients with persistent asthma demonstrated that a daily dose of 2 μg of this compound was as effective as 12 μg of formoterol administered twice daily over an 8-day period. Both treatments resulted in significant improvements in lung function, as measured by forced expiratory volume in one second (FEV1) .

COPD Treatment

In COPD management, this compound's long duration of action makes it suitable for once-daily dosing. A dose-finding study with 278 patients revealed that a single 4 μg dose of this compound outperformed two doses of salmeterol (50 μg) given 12 hours apart. The results indicated significant improvements in trough FEV1 and forced vital capacity (FVC) over a two-week treatment period .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other LABAs:

Drug Onset of Action Duration of Action FEV1 Improvement (mL) Administration Frequency
This compoundFastLong94-112Once Daily
FormoterolFastModerateComparableTwice Daily
SalmeterolSlowLong78Twice Daily

Mechanism and Pharmacokinetics

This compound's pharmacokinetics indicate that it has a predictable dose-response relationship, with minimal nonlinear accumulation upon repeated dosing . The use of Modulite technology for aerosol delivery has shown that up to 41% of the nominal dose can effectively reach the lungs, enhancing its therapeutic profile .

Safety Profile

Clinical trials have consistently reported that this compound is well-tolerated with a safety profile comparable to other LABAs. Adverse effects were generally mild and included headaches and tremors at higher doses, but there were no significant cardiovascular events noted .

作用机制

卡莫特罗通过选择性地结合β2肾上腺素受体发挥作用。这种结合激活腺苷酸环化酶,导致环腺苷酸(cAMP)的产生增加。cAMP水平升高会导致蛋白激酶的激活,这些激酶磷酸化靶蛋白并诱导支气管扩张。 卡莫特罗对β2肾上腺素受体比对β1肾上腺素受体具有更高的选择性,最大程度地减少了心血管副作用 .

相似化合物的比较

生物活性

Carmoterol (CHF 4226), a long-acting beta-2 adrenoceptor agonist (LABA), has garnered attention for its potent bronchodilating properties and its potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing its pharmacological characteristics, research findings, and clinical implications.

This compound is characterized by the molecular formula C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of approximately 368.43 g/mol. Its structure includes a p-methoxyphenyl group and an 8-hydroxyl group on the carbostyril aromatic ring, contributing to its selectivity for beta-2 adrenergic receptors . The mechanism of action involves the activation of beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within airway smooth muscle cells. This results in relaxation of these muscles, thereby facilitating bronchodilation .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Selectivity : It demonstrates a high affinity for beta-2 adrenergic receptors, with a selectivity ratio significantly favoring beta-2 over beta-1 receptors .
  • Onset and Duration : Studies indicate that this compound has a rapid onset of action comparable to salbutamol and formoterol, with a longer duration than salmeterol .
  • Dosing and Administration : this compound is typically administered via inhalation using Modulite technology, which enhances lung deposition efficiency .

Efficacy in Clinical Trials

This compound's efficacy has been evaluated through various clinical trials. Notably:

  • A randomized double-blind trial involving 124 patients with persistent asthma found that 2 µg of this compound administered once daily was as effective as 12 µg of formoterol taken twice daily over an 8-day period. Both treatments led to significant improvements in lung function, as measured by forced expiratory volume in 1 second (FEV1) .
  • In COPD patients, a dose-finding study revealed that this compound at doses of 2 µg and 4 µg resulted in placebo-adjusted improvements in trough FEV1 compared to baseline . Specifically, the 4 µg dose showed better efficacy than two doses of salmeterol (50 µg) given 12 hours apart.

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Generally, it is well-tolerated with mild adverse effects reported. Notable findings include:

  • No significant changes in ECG results or serum potassium levels were observed during treatment .
  • Adverse events were mild; however, higher doses were associated with increased nervous system effects like headache and tremors .

Comparative Analysis with Other LABAs

This compound's biological activity can be compared with other LABAs based on selectivity and potency:

Agonistβ1 Affinityβ2 AffinitySelectivity Ratio (β2/β1)
This compoundHighHighNot specified
FormoterolModerateHigh2.38
SalmeterolLowModerate1.46
IndacaterolModerateVery HighNot specified

This table highlights this compound's competitive positioning among other LABAs regarding receptor affinity and selectivity.

Case Studies and Research Findings

Several case studies have documented the clinical application of this compound:

  • Asthma Management : In asthmatic patients, this compound demonstrated significant improvement in lung function metrics comparable to established LABAs like formoterol .
  • COPD Treatment : A study involving COPD patients indicated that this compound could serve as an effective once-daily bronchodilator, potentially improving patient adherence due to its dosing regimen .
  • Long-Term Efficacy : Ongoing research is needed to evaluate the long-term safety and efficacy profile of this compound compared to other LABAs, particularly concerning cardiovascular effects which are a concern with prolonged use of beta agonists .

属性

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046374
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147568-66-9
Record name Carmoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147568-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmoterol
Reactant of Route 2
Reactant of Route 2
Carmoterol
Reactant of Route 3
Reactant of Route 3
Carmoterol
Reactant of Route 4
Carmoterol
Reactant of Route 5
Reactant of Route 5
Carmoterol
Reactant of Route 6
Reactant of Route 6
Carmoterol
Customer
Q & A

A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]

A: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []

A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like this compound. []

ANone: The provided research primarily focuses on the pharmacological aspects of this compound as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.

A: Research indicates the development of dry powder inhaler (DPI) formulations containing this compound. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []

ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to this compound is not explicitly discussed in the provided research papers.

A: this compound is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]

ANone: Specific details on the metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.

A: Studies using guinea pig models have demonstrated the positive interaction between this compound and tiotropium bromide in controlling airway changes induced by various challenges. []

ANone: The provided research primarily focuses on the pharmacological profile and clinical development of this compound as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.

A: The development of this compound represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]

A: While not explicitly discussed, the development and investigation of this compound highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。